molecular formula C18H15N5OS3 B2436069 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 308298-95-5

2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2436069
CAS No.: 308298-95-5
M. Wt: 413.53
InChI Key: KNONMMHJDRWDIR-UHFFFAOYSA-N
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Description

2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C18H15N5OS3 and its molecular weight is 413.53. The purity is usually 95%.
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Properties

IUPAC Name

10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS3/c24-15-14-11-7-4-8-12(11)26-16(14)21-17(20-15)25-9-13-22-23-18(27-13)19-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNONMMHJDRWDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC4=NN=C(S4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex heterocyclic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, emphasizing its potential as an anticancer agent and other therapeutic applications.

Structure and Properties

The compound features a 1,3,4-thiadiazole ring, which has been extensively studied for its pharmacological properties. The structure is characterized by the following components:

  • A phenylamino group contributing to its interaction with biological targets.
  • A thioether linkage which may enhance lipophilicity and membrane permeability.
  • A cyclopentathieno-pyrimidine scaffold that may exhibit unique biological interactions.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluated several thiadiazole derivatives for their anticancer properties. Compounds were tested against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with varying degrees of efficacy. Notably, one derivative demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

The proposed mechanisms by which thiadiazole derivatives exert their anticancer effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with cell cycle progression.
  • Modulation of signaling pathways involved in tumor growth and metastasis.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected thiadiazole derivatives compared to the target compound:

CompoundActivity TypeCell Line TestedIC50 Value (µg/mL)Reference
2-Amino-1,3,4-thiadiazoleAntitumorSK-MEL-24.27
5-(pyridin-2-ylmethyl)-1,3,4-thiadiazoleAnticancerA5495.00
5-(phenylamino)-1,3,4-thiadiazoleAnticancerHCT156.00

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized new thiadiazole derivatives and evaluated their antiproliferative effects on various cancer cell lines. Results indicated that modifications at the C-2 position significantly influenced cytotoxicity levels .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of thiadiazole compounds revealed that electron-withdrawing groups at specific positions enhanced anticancer activity. This suggests that strategic modifications could lead to more potent derivatives with reduced toxicity .
  • Antiviral Potential : Beyond anticancer properties, some studies have explored the antiviral capabilities of thiadiazole derivatives against viruses like HIV. Although initial results showed lower efficacy compared to established antivirals like zidovudine, the unique structural features of these compounds warrant further investigation .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and thieno-pyrimidine moieties exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the phenylamino group enhances the lipophilicity of the molecule, which may contribute to its efficacy against microbial pathogens .

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Compounds with similar scaffolds have been studied for their ability to induce apoptosis in cancer cells. The incorporation of thiadiazole and thieno rings has been linked to the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds related to this structure have been documented in various studies. The ability to inhibit pro-inflammatory cytokines suggests that this compound could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiadiazole and thieno rings can significantly affect the pharmacological profile. For instance:

Substituent Effect
Phenyl groupIncreases lipophilicity and biological activity
Methylthio groupEnhances interaction with biological targets
Ethoxycarbonyl groupModifies solubility and bioavailability

These modifications can lead to improved potency and selectivity towards specific biological targets .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • Case Study 1: Antimicrobial Activity
    A study demonstrated that a derivative with a similar scaffold exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .
  • Case Study 2: Anticancer Activity
    In vitro studies showed that a related compound induced apoptosis in human breast cancer cells by activating caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Case Study 3: Anti-inflammatory Activity
    A recent investigation found that a structurally similar compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting its utility in treating autoimmune diseases .

Chemical Reactions Analysis

Step 1: Preparation of the 1,3,4-Thiadiazole Core

  • Method : Cyclization of a thiourea or thiosemicarbazide derivative. For example, aryl-thioureas react with isothiocyanates under reflux conditions to form thiadiazoles .

  • Reagents : Substituted anilines, ammonium isothiocyanate, HCl, chlorobenzene.

  • Conditions : Microwave irradiation or prolonged reflux .

Step 3: Assembly of the Cyclopenta thieno[2,3-d]pyrimidin-4(5H)-one Fragment

  • Method : Cycloaddition or condensation reactions. For example, spiro compounds are often formed via [4+2] cycloaddition or SNAr reactions involving carbonyl groups .

  • Reagents : Thiophene derivatives, carbonyl donors (e.g., isatin derivatives), morpholine, pyridine aldehydes .

  • Conditions : Reflux in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or NaOEt .

Step 4: Coupling the Thiadiazole to the Pyrimidinone Core

  • Mechanism : Thiolate formation and subsequent alkylation or S-alkylation.

  • Reagents : Alkylating agents (e.g., halides, tosylates), bases (LiHMDS, Et₃N), polar aprotic solvents .

  • Conditions : Room temperature to reflux, depending on the electrophile’s reactivity .

Characterization Methods

Technique Key Observations Relevant Data
IR Spectroscopy Absorption bands for carbonyl (C=O), thioamide (N–S), and amine (N–H) groups.Example: ν ~1680 cm⁻¹ (C=O) .
¹H NMR Signals for methine (CH) groups, aromatic protons, and exchangeable NH groups.Example: δ ~6.62 ppm (CH) .
Mass Spectrometry Molecular ion peaks confirming molecular weight.Example: m/z = 405 (M⁺) .

Nucleophilic Aromatic Substitution (SNAr)

  • Role : Critical in introducing substituents (e.g., phenylamino) onto electron-deficient thiadiazole rings.

  • Conditions : Basic conditions (e.g., K₂CO₃, DMF) to deprotonate nucleophiles .

Thioalkylation

  • Role : Formation of the methylene-thio bridge between thiadiazole and pyrimidinone.

  • Mechanism : Thiolate attack on an electrophilic carbon (e.g., alkyl halide) .

Structural Features and Reactivity

  • Functional Groups :

    • 1,3,4-Thiadiazole : Electron-deficient due to conjugated heteroatoms, enabling SNAr reactivity .

    • Pyrimidinone : Carbonyl groups facilitate cycloaddition or condensation reactions .

    • Thioether (S–CH₂–) : Provides stability and enables further alkylation .

Research Findings from Analogous Compounds

  • Anticancer Activity : Thiadiazole derivatives often exhibit cytotoxic effects due to electron-withdrawing groups and heteroatom interactions .

  • Synthetic Challenges :

    • Regioselectivity : Control of substitution patterns on thiadiazole rings requires precise reaction conditions .

    • Stability : Thiadiazoles can undergo decomposition under harsh conditions (e.g., prolonged reflux) .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

The compound can be synthesized via cyclocondensation and heterocyclization. A validated method involves refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO to yield the thieno[2,3-d]pyrimidinone core . Yields are improved by optimizing solvent systems (e.g., ethanol for initial condensation) and temperature control during heterocyclization. Characterization via 1^1H/13^{13}C NMR and IR spectroscopy is critical for verifying structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR are indispensable for confirming regiochemistry and substituent positions in the thiadiazole and thieno-pyrimidinone moieties .
  • Infrared Spectroscopy (IR): Used to identify functional groups such as C=S (thione, ~1200–1050 cm1^{-1}) and N–H (amine, ~3300 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass confirmation, especially for intermediates with isotopic labeling .

Advanced Research Questions

Q. How can regioisomer formation during synthesis be minimized or resolved?

Regioisomerism arises during cyclocondensation due to competing nucleophilic attack sites. Strategies include:

  • Steric and electronic modulation: Electron-withdrawing substituents on aldehydes direct regioselectivity .
  • Chromatographic separation: Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate isomers .
  • Computational modeling: Density Functional Theory (DFT) predicts thermodynamic stability of isomers to guide synthetic optimization .

Q. What methodologies address contradictory bioactivity data in different assay systems?

Discrepancies in bioactivity (e.g., anti-tyrosinase vs. cytotoxicity) may stem from assay conditions or cellular uptake variations. Mitigation strategies:

  • Dose-response standardization: Use IC50_{50} values across multiple cell lines (e.g., MCF-7, HeLa) to validate selectivity .
  • Metabolic stability assays: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural analogs: Compare activity of derivatives (e.g., 5-(4-ethylphenyl)thieno[2,3-d]pyrimidinones) to identify pharmacophore requirements .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., kinases, enzymes)?

  • Molecular docking: Software like AutoDock Vina models binding to active sites (e.g., tyrosinase, PDB ID: 2Y9X) by analyzing hydrogen bonds and hydrophobic interactions .
  • QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with activity to design optimized derivatives .
  • MD simulations: Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) to the thiadiazole or thieno-pyrimidinone moieties .
  • Nanoparticle encapsulation: Use PLGA or liposomal carriers to enhance aqueous dispersion and sustained release .
  • Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve crystallinity and dissolution rates .

Methodological Considerations

Q. How should researchers design experiments to evaluate environmental impacts of this compound?

Follow frameworks like Project INCHEMBIOL , which integrates:

  • Fate analysis: Assess biodegradation (OECD 301F) and photolysis in simulated sunlight .
  • Ecotoxicology: Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) .
  • Bioaccumulation: Measure logP values and BCF (bioconcentration factor) in fish models .

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